6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one
CAS No.: 1032707-62-2
Cat. No.: VC2681391
Molecular Formula: C26H23NOS
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one - 1032707-62-2](/images/structure/VC2681391.png)
Specification
CAS No. | 1032707-62-2 |
---|---|
Molecular Formula | C26H23NOS |
Molecular Weight | 397.5 g/mol |
IUPAC Name | 6-trityl-4,5,7,7a-tetrahydrothieno[2,3-c]pyridin-2-one |
Standard InChI | InChI=1S/C26H23NOS/c28-25-18-20-16-17-27(19-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2 |
Standard InChI Key | KIURFOBHIAJEED-UHFFFAOYSA-N |
SMILES | C1CN(CC2C1=CC(=O)S2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | C1CN(CC2C1=CC(=O)S2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Basic Properties
6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one (CAS: 1032707-62-2) is a heterocyclic compound characterized by a fused thieno-pyridinone scaffold substituted with a trityl (triphenylmethyl) group at the 6-position. Its molecular formula is C₂₆H₂₃NOS with a molecular weight of 397.53 g/mol .
Physical and Chemical Properties
The compound exhibits distinctive physicochemical properties due to its unique structural arrangement:
Table 1: Key Physical and Chemical Properties of 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₃NOS |
Molecular Weight | 397.53 g/mol |
Physical State | Solid |
Standard Purity | ≥98% (HPLC) |
CAS Number | 1032707-62-2 |
Solubility | Soluble in most organic solvents; limited water solubility |
Chemical Class | Thienopyridine derivative |
Structural Characteristics
Molecular Structure Analysis
The compound features a bicyclic structure consisting of a thiophene ring fused with a pyridine ring, forming a thieno[2,3-c]pyridine core. The distinctive aspect of this compound is the presence of the trityl group at the 6-position of the nitrogen-containing ring.
Structural Isomerism
An important structural consideration is the positioning of the trityl group and the specific fusion pattern of the thiophene and pyridine rings. This compound differs from its structural isomer, 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS: 109904-26-9), primarily in:
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The position of the trityl group (6-position versus 5-position)
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The fusion pattern of the thiophene ring (thieno[2,3-c] versus thieno[3,2-c])
Synthesis Methodology
General Synthetic Routes
The synthesis of 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one typically involves multi-step reactions requiring precise control of reaction conditions. Although direct synthesis information for this specific compound is limited, its preparation likely follows methods similar to those used for related thienopyridine derivatives.
Probable Synthetic Pathways
Based on knowledge of similar compounds, potential synthetic routes may include:
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Cyclization reactions of appropriately substituted precursors
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Protection-deprotection strategies using the trityl group
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Modifications of pre-existing thienopyridine scaffolds
The synthesis may involve reaction of a trityl-protected amine with a thieno[2,3-c]pyridine derivative under specific conditions to facilitate the desired transformation.
Chemical Reactivity
Reactive Site | Potential Reactions |
---|---|
Lactam carbonyl | Reduction, nucleophilic addition |
Thiophene ring | Electrophilic substitution, oxidation |
Trityl group | Deprotection, substitution |
Pyridine nitrogen | Alkylation, acylation |
Common Reaction Types
The compound can potentially undergo several reaction types:
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Oxidation reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
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Reduction reactions: The lactam carbonyl group can be reduced to form the corresponding alcohol or amine.
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Nucleophilic substitution: Various functional groups can be introduced via nucleophilic substitution reactions.
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Deprotection reactions: The trityl group can be removed under acidic conditions to yield the deprotected amine.
Comparative Analysis with Related Compounds
Structural Comparison with 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
A direct structural comparison with its isomer reveals significant differences that may affect chemical and biological properties:
Table 3: Structural Comparison Between Positional Isomers
Feature | 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one | 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
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CAS Number | 1032707-62-2 | 109904-26-9 |
Trityl Position | 6-position | 5-position |
Ring Fusion | Thieno[2,3-c] | Thieno[3,2-c] |
Molecular Weight | 397.53 g/mol | 397.53 g/mol |
Application | Research chemical | Prasugrel intermediate |
The 5-trityl derivative (CAS: 109904-26-9) is notably documented as an intermediate in prasugrel synthesis, highlighting the importance of substituent positioning in determining functional applications .
Comparison with Non-Tritylated Derivatives
The non-tritylated parent compound, 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS: 109904-37-2), and its hydrochloride salt (CAS: 115473-15-9) provide additional context for understanding the impact of tritylation:
Table 4: Comparison with Non-Tritylated Derivatives
Compound | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one | C₂₆H₂₃NOS | 397.53 g/mol | Tritylated at 6-position, [2,3-c] fusion |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | C₇H₉NOS | 155.22 g/mol | Non-tritylated, [3,2-c] fusion |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl | C₇H₉NOS·HCl | 191.67 g/mol | Hydrochloride salt, increased water solubility |
The presence of the trityl group significantly increases molecular weight and lipophilicity, potentially affecting pharmacokinetic properties such as membrane permeability and protein binding .
Research Findings and Future Directions
Current Research Status
Research on 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one remains relatively limited compared to its structural isomers. The compound primarily appears in chemical catalogs and databases as a research chemical rather than in extensive published literature.
Structure-Activity Relationship Insights
From related thienopyridine compounds, several structure-activity relationship patterns emerge:
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The position of the trityl group significantly influences biological activity and pharmaceutical applications.
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The specific fusion pattern of the thiophene and pyridine rings affects binding affinity to biological targets.
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The lactam functionality provides opportunities for hydrogen bonding, potentially enhancing interactions with biological receptors.
Future Research Directions
Several promising avenues for future research include:
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Systematic Biological Screening: Comprehensive evaluation of biological activities across multiple assay systems could reveal unexpected therapeutic applications.
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Structural Modifications: Strategic modifications of the core structure could yield derivatives with enhanced properties or novel activities.
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Computational Studies: Molecular modeling and docking studies could elucidate potential binding interactions with biological targets.
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Comparative Studies: Direct comparison with the 5-trityl isomer could provide valuable insights into the impact of positional isomerism on biological activity and physicochemical properties.
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